1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Overview
Description
“5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide” is a chemical compound with the molecular formula C11H9NO3S
. It has a molecular weight of 235.26
.
Synthesis Analysis
The synthesis of this compound involves the thermolysis of(3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids
in Ac2O
. This process leads to the formation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles
and chiral (9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles
. Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15)
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a melting point of218-220
degrees . Its molecular weight is 235.26
.
Scientific Research Applications
Synthesis of Tricyclic Isoindoles and Related Compounds
The compound serves as a precursor in the synthesis of tricyclic isoindoles, which are of interest due to their potential applications in pharmaceuticals and materials science. For instance, the thermolysis of 5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids leads to the formation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. These reactions demonstrate the compound's versatility as a synthetic intermediate in creating structurally complex and potentially biologically active molecules (Melo et al., 2004).
Fluorescence Properties
Research into the fluorescence origins of carbon dots has revealed that derivatives related to 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, play a significant role. These compounds contribute to the high fluorescence quantum yields observed in carbon dots, indicating their potential for applications in bioimaging and sensing technologies (Shi et al., 2016).
Crystallography and Stereochemistry
The compound also facilitates the study of crystal structures and stereochemistry, highlighting the importance of its derivatives in understanding molecular geometry and hydrogen-bonded crystal-packing modes. Such studies are crucial for the design and synthesis of new materials with desired properties (Poplevin et al., 2016).
Properties
IUPAC Name |
1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-6-3-1-2-4-7(6)10-12(9)8(11(14)15)5-17(10)16/h1-4,8,10H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMCOFXJWRAKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(S1=O)C3=CC=CC=C3C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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